Superior In Vivo Anti-Angiogenic Potency of the 2,5-Dibromo Analog Relative to Other Sulfonyl-Substituted Derivatives
In a head-to-head comparison of five 1-benzhydryl-sulfonyl-piperazine derivatives (3a-3e) in the mouse Ehrlich ascites tumor (EAT) model, the 2,5-dibromophenyl analog 3e (structurally equivalent to CAS 398996-95-7) demonstrated the highest tumor inhibitory and anti-angiogenic effects among all tested compounds. The study evaluated tumor-bearing mice peritoneum and chorioallantoic membrane (CAM) models, and compound 3e outperformed derivatives bearing 4-methyl, 4-methoxy, 4-chloro, and 4-nitro substituents on the sulfonyl phenyl ring . This establishes the 2,5-dibromo substitution as a critical pharmacophoric element for in vivo anti-angiogenic activity within this series.
| Evidence Dimension | In vivo anti-angiogenic efficacy (highest rank within series) |
|---|---|
| Target Compound Data | Compound 3e (2,5-dibromo analog): highest tumor inhibitory and anti-angiogenic effects among series 3(a-e) |
| Comparator Or Baseline | Compounds 3a (4-methyl), 3b (4-methoxy), 3c (4-chloro), 3d (4-nitro): all showed lower anti-angiogenic activity than 3e |
| Quantified Difference | 3e > 3a, 3b, 3c, 3d in angiogenic suppression; exact fold-difference not reported but qualitatively highest rank |
| Conditions | Mouse Ehrlich ascites tumor (EAT) model in vivo; tumor-bearing mice peritoneum and CAM angiogenesis assays |
Why This Matters
Demonstrates that the 2,5-dibromo substitution pattern is essential for maximal in vivo anti-angiogenic activity, directly informing procurement decisions for angiogenesis-focused research programs.
- [1] Ananda Kumar CS, Chandru H, Sharada AC, Thimmegowda NR, Benaka Prasad SB, Karuna Kumar M, Rangappa KS. Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse Ehrlich ascites tumor in vivo. Medicinal Chemistry. 2008;4(5):466-472. doi:10.2174/157340608785700171 View Source
